Sigma-2 Receptor Binding Affinity and Selectivity Profile Relative to PB28-Class Cyclohexylpiperazines
1-Benzyl-4-(cyclohex-3-en-1-ylmethyl)piperazine demonstrates sigma receptor binding characteristics that differentiate it from the extensively studied cyclohexylpiperazine class represented by PB28. While PB28 exhibits sub-nanomolar dual affinity (σ1 Ki = 0.38 nM; σ2 Ki = 0.68 nM) with mixed agonist/antagonist functional activity , the cyclohexenyl substitution in the target compound reduces conformational flexibility and alters the stereoelectronic profile, which CoMFA models predict to confer distinct σ2/σ1 selectivity ratios [1]. Comparative molecular field analysis across a set of 45 cyclohexyl/cyclohexenyl piperazine derivatives established that the degree of ring unsaturation (saturated vs. mono-unsaturated vs. aromatic) is a statistically significant descriptor (q² = 0.62, r² = 0.91) for σ2 receptor binding affinity prediction [1].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Quantitative Ki data not available in public domain; structural class CoMFA-predicted σ2 affinity range: 10-500 nM based on cyclohexenyl substitution |
| Comparator Or Baseline | PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine): σ2 Ki = 0.68 nM; σ1 Ki = 0.38 nM |
| Quantified Difference | Predicted reduction in σ2 affinity of approximately 1-2 log units relative to PB28, with potential improvement in σ2/σ1 selectivity |
| Conditions | CoMFA model trained on [³H]DTG/[³H]-(+)-pentazocine radioligand binding assays in rat liver and guinea pig brain membranes |
Why This Matters
For researchers requiring sigma-2 receptor ligands with reduced potency (e.g., for functional antagonism studies or reduced off-target effects), the cyclohexenyl analog may offer a more tunable pharmacological window than ultra-potent PB28-class compounds.
- [1] Berardi F, et al. A structure-affinity and comparative molecular field analysis of sigma-2 (σ2) receptor ligands. Cent Nerv Syst Agents Med Chem. 2009;9(3):161-170. View Source
